3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
Overview
Description
The compound is a pyrazole derivative with an amino group and a dimethylaminoethyl group attached. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as poly [2-(dimethylamino) ethyl methacrylate] have been synthesized via free radical polymerization and RAFT polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as Ethyl 3-(Dimethylamino)acrylate, have a molecular weight of 143.18 g/mol .Scientific Research Applications
Molecular Structure and Synthesis :The molecular structure of various pyrazole derivatives, including those structurally related to 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide, has been explored extensively. These studies focus on understanding the intermolecular interactions and the synthesis of various derivatives with potential biological activities. For example, the study of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate showcases the significance of intramolecular hydrogen bonds in maintaining molecular stability (Wu et al., 2005).
Derivative Synthesis for Biological Activity :Pyrazole derivatives are synthesized for their potential biological activities. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are used in the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, indicating a pathway for developing new compounds with potential biological applications (Bol’but et al., 2014).
Cytotoxic Activity and Antitumor Agents :Compounds structurally related to 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide have been synthesized and tested for their cytotoxic activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown significant cytotoxic activity against various cancer cell lines, indicating their potential as antitumor agents (Deady et al., 2003).
Antimicrobial and Antifungal Properties :Novel amino pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies are crucial for the development of new and effective agents against microbial infections. For instance, the synthesis and biological evaluation of novel amino pyrazole derivatives have shown promising activity as antimicrobial agents (Shah et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-13(2)4-3-10-8(14)6-5-7(9)12-11-6/h5H,3-4H2,1-2H3,(H,10,14)(H3,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGHMRGQYYMKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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